

Dregeoside Da1: A Comprehensive Technical Overview of its Discovery and Scientific History

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Compound of Interest		
Compound Name:	Dregeoside Da1	
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This whitepaper provides a detailed technical guide on the discovery, history, and experimental analysis of **Dregeoside Da1**, a polyhydroxypregnane glycoside isolated from Dregea volubilis. The information is intended for researchers, scientists, and professionals in the field of drug development, presenting a consolidated resource of the available scientific knowledge on this natural compound.

Discovery and Historical Context

Dregeoside Da1 was first identified as a novel natural product by a team of Japanese researchers, S. Yoshimura, H. Narita, K. Hayashi, and H. Mitsuhashi. Their seminal work, published in 1985 in the Chemical & Pharmaceutical Bulletin, detailed the isolation and structural elucidation of five new glycosides from the leaves of Dregea volubilis (L.) BENTH., a plant belonging to the Asclepiadaceae family.[1] **Dregeoside Da1** was one of these newly characterized compounds.

Dregea volubilis has a history of use in traditional medicine, which likely prompted the scientific investigation into its chemical constituents. The discovery of **Dregeoside Da1** and its congeners contributed to the growing body of knowledge on pregnane glycosides, a class of compounds known for their diverse biological activities.

Physicochemical Properties



Dregeoside Da1 is a steroidal glycoside with the chemical formula C42H70O15.[2] Its structure consists of a pregnane-type aglycone to which a chain of sugar moieties is attached.

Property	Value	
Chemical Formula	C42H70O15	
Average Molecular Weight	815.007 g/mol	
Monoisotopic Molecular Weight	814.471471554 g/mol	
IUPAC Name	5-{[5-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl]oxy}-4-methoxy-6-methyloxan-2-yl]oxy}-14-(1-hydroxyethyl)-2,15-dimethyltetracyclo[8.7.0.0²,7.0¹¹,¹⁵]heptadec-7-ene-11,16,17-triol	

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of **Dregeoside Da1**, based on the original discovery publication and subsequent studies on related compounds from Dregea volubilis.

Isolation and Purification

The isolation of **Dregeoside Da1** was achieved through a multi-step process involving extraction and chromatography from the leaves of Dregea volubilis.

Protocol:

- Extraction: The dried leaves of Dregea volubilis were subjected to extraction with methanol.
- Chromatography: The resulting methanol extract was then subjected to a series of chromatographic separations to isolate the individual glycosides. These combined chromatographic methods included techniques such as column chromatography.[3]

Structural Elucidation



The chemical structure of **Dregeoside Da1** was determined using a combination of spectroscopic techniques.

Protocol:

- Spectroscopic Analysis: The purified compound was analyzed using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS)
 was used to determine the exact molecular weight and elemental composition.[3]
- Data Comparison: The obtained spectroscopic data was compared with that of known pregnane glycosides to confirm the structure.[3]

Biological Activity

Research into the biological effects of compounds from Dregea volubilis suggests that pregnane glycosides from this plant possess anti-inflammatory and α -glucosidase inhibitory activities.[3][4][5] While specific quantitative data for **Dregeoside Da1** is limited in the currently available literature, studies on other pregnane glycosides from the same plant provide valuable insights into its potential therapeutic properties. For instance, some pregnane glycosides from Dregea volubilis have shown significant α -glucosidase inhibitory activity.[6]

Quantitative Data on Related Pregnane Glycosides from Dregea volubilis

Compound	Assay	Activity
Volubiloside A	α-glucosidase inhibition	$51.3 \pm 3.2\%$ inhibition at 40 μM
Drevoluoside N	α-glucosidase inhibition	$50.4 \pm 3.1\%$ inhibition at 40 μM
Acarbose (Control)	α-glucosidase inhibition	$59.8 \pm 1.6\%$ inhibition at 40 μM

Note: This data is for compounds isolated alongside **Dregeoside Da1** and is indicative of the potential activity of this class of molecules.[3]

Synthesis

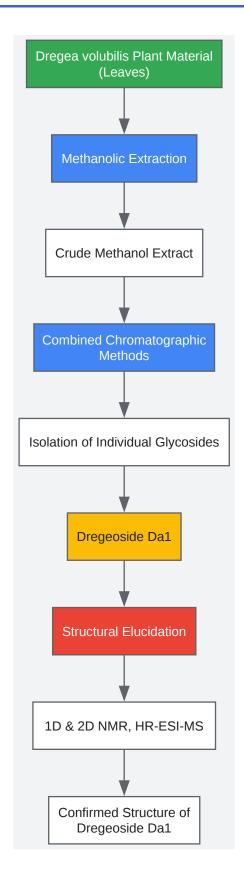


To date, there is no published literature detailing the total synthesis of **Dregeoside Da1**. The complexity of its structure, with a steroidal core and a specific arrangement of sugar moieties, presents a significant challenge for chemical synthesis.

Visualizing the Discovery and Potential Mechanism

The following diagrams, generated using the DOT language, illustrate the workflow of **Dregeoside Da1**'s discovery and a hypothesized signaling pathway for its potential anti-inflammatory activity.

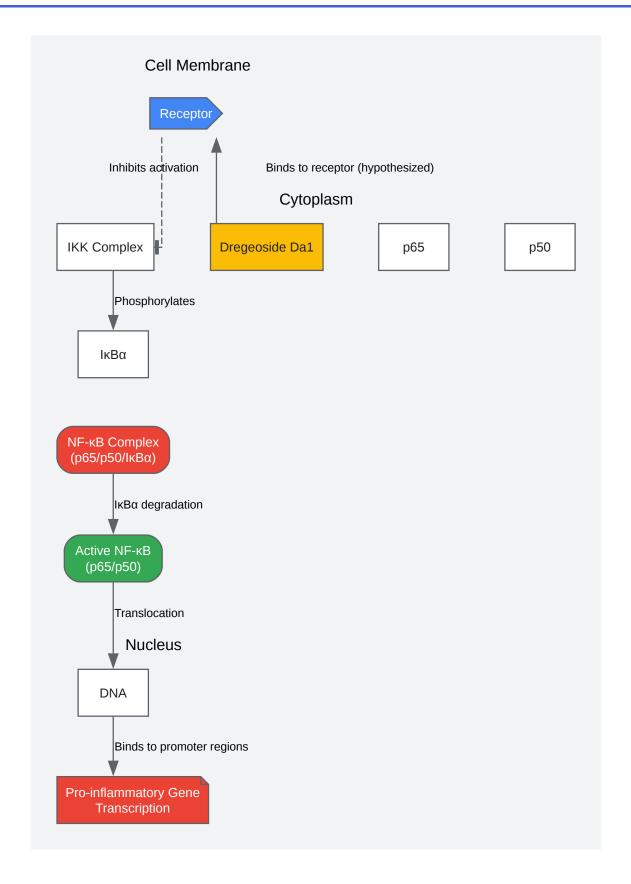




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Caption: Workflow of the discovery of Dregeoside Da1.





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Caption: Hypothesized anti-inflammatory signaling pathway of **Dregeoside Da1**.



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